molecular formula C10H20O6Si B14688060 3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate CAS No. 34215-73-1

3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate

Cat. No.: B14688060
CAS No.: 34215-73-1
M. Wt: 264.35 g/mol
InChI Key: BHQIISGHNBCPQK-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate, also known as 3-(Trimethoxysilyl)propyl methacrylate, is a versatile organosilane compound. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial and scientific applications. The compound’s unique structure, which includes both methacrylate and trimethoxysilyl functional groups, allows it to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Methacrylic Acid+3-(Trimethoxysilyl)propylamine3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate+Water\text{Methacrylic Acid} + \text{3-(Trimethoxysilyl)propylamine} \rightarrow \text{this compound} + \text{Water} Methacrylic Acid+3-(Trimethoxysilyl)propylamine→3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate+Water

The reaction is usually catalyzed by an acid or base, and the reaction mixture is heated to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of strong covalent bonds between its functional groups and the substrate. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on the substrate. The methacrylate group can polymerize to form a robust polymer network, enhancing the mechanical properties and adhesion of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it highly effective as a coupling agent and adhesion promoter, providing enhanced performance in various applications compared to similar compounds .

Properties

CAS No.

34215-73-1

Molecular Formula

C10H20O6Si

Molecular Weight

264.35 g/mol

IUPAC Name

3-trimethoxysilylpropyl 2-methoxyprop-2-enoate

InChI

InChI=1S/C10H20O6Si/c1-9(12-2)10(11)16-7-6-8-17(13-3,14-4)15-5/h1,6-8H2,2-5H3

InChI Key

BHQIISGHNBCPQK-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C(=O)OCCC[Si](OC)(OC)OC

Origin of Product

United States

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